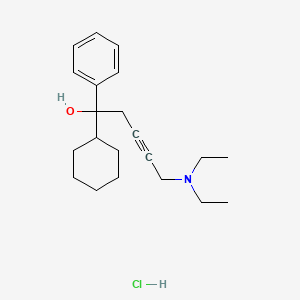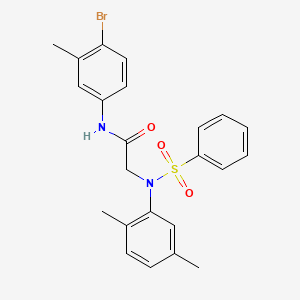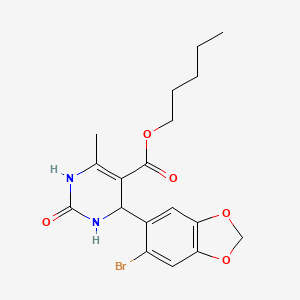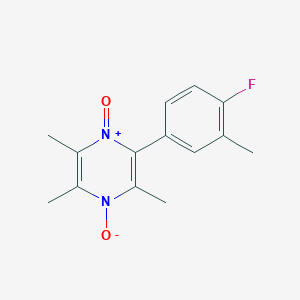![molecular formula C22H25NO3 B5179125 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline](/img/structure/B5179125.png)
8-[4-(2-isopropoxyphenoxy)butoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(2-isopropoxyphenoxy)butoxy]quinoline, also known as IKr blocker, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a type of potassium channel blocker that has been shown to have a significant impact on the electrical activity of the heart. In
Scientific Research Applications
The 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline blocker, 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline, has been extensively studied for its potential applications in the field of medicine. One of the primary research areas is the treatment of cardiac arrhythmias. This compound has been shown to have a significant impact on the electrical activity of the heart by blocking the potassium channels responsible for repolarization. This effect can help to prevent the onset of dangerous arrhythmias such as ventricular fibrillation.
Mechanism of Action
The mechanism of action of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline involves the blockade of the 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline potassium channels in cardiac cells. This blockade slows down the repolarization of the cardiac cells, leading to a prolongation of the action potential duration. This effect can help to prevent the onset of dangerous arrhythmias by reducing the likelihood of reentry circuits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline are primarily related to its impact on the electrical activity of the heart. This compound has been shown to prolong the action potential duration, leading to a reduction in the heart rate and an increase in the refractory period. These effects can help to prevent the onset of dangerous arrhythmias and improve the overall function of the heart.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline in lab experiments is its specificity for the 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline potassium channels. This specificity allows for precise targeting of the cardiac cells, reducing the likelihood of off-target effects. However, one of the limitations of this compound is its potential toxicity at higher concentrations. Careful dosing and monitoring are required to ensure the safety of lab experiments.
Future Directions
There are several potential future directions for research involving 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline. One area of interest is the development of more potent and selective 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline blockers that can be used to treat a wider range of cardiac arrhythmias. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases such as cancer. The potential applications of this compound are vast, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to have a significant impact on the electrical activity of the heart and has potential applications in the treatment of cardiac arrhythmias. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.
Synthesis Methods
The synthesis of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline involves a series of chemical reactions that require specialized equipment and expertise. The process involves the use of various chemical reagents, including quinoline, 2-isopropoxyphenol, and 1,4-dibromobutane. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The yield of the reaction is typically around 50-60%, and the final product is purified using chromatography techniques.
properties
IUPAC Name |
8-[4-(2-propan-2-yloxyphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17(2)26-20-12-4-3-11-19(20)24-15-5-6-16-25-21-13-7-9-18-10-8-14-23-22(18)21/h3-4,7-14,17H,5-6,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXQBHHTGVRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5179061.png)
![N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5179072.png)
![N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5179080.png)
![3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5179083.png)
![ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5179086.png)

![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5179100.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B5179117.png)
![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)
![ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5179129.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5179146.png)